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Introduction
Favipiravir (T-705) is a broad-spectrum antiviral agent that has demonstrated efficacy against

a range of RNA viruses, including influenza viruses, Ebola virus, and SARS-CoV-2.[1][2] Its

mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase

(RdRp), a critical enzyme for viral replication.[3][4] As a prodrug, Favipiravir is intracellularly

converted to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), which

is then incorporated into the nascent viral RNA strand, leading to either chain termination or

lethal mutagenesis.[5] The development of novel Favipiravir derivatives with improved

potency, selectivity, and pharmacokinetic profiles is a key objective in antiviral drug discovery.

High-throughput screening (HTS) assays are essential tools for rapidly evaluating large

libraries of these derivatives to identify promising lead compounds.

These application notes provide an overview of the key HTS assays for the evaluation of

Favipiravir derivatives and detailed protocols for their implementation.

Mechanism of Action of Favipiravir
Favipiravir acts as a molecular mimic of a purine nucleoside. After entering the host cell, it

undergoes a two-step enzymatic conversion to its active triphosphate form. This active
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metabolite is then recognized by the viral RNA-dependent RNA polymerase (RdRp) and

incorporated into the growing viral RNA chain. This incorporation can disrupt viral replication

through two primary mechanisms:

Chain Termination: The presence of the modified base can halt the elongation of the RNA

strand, preventing the synthesis of full-length viral genomes.

Lethal Mutagenesis: The ambiguous base-pairing properties of incorporated Favipiravir can

lead to an accumulation of mutations in the viral genome during subsequent rounds of

replication, resulting in non-viable viral progeny.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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